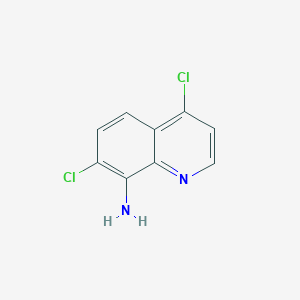

4,7-Dichloroquinolin-8-amine

Description

The exact mass of the compound 4,7-Dichloroquinolin-8-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,7-Dichloroquinolin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dichloroquinolin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

4,7-dichloroquinolin-8-amine |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H,12H2 |

InChI Key |

NXBHQIZYIFFHFR-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)N)Cl |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

4,7-Dichloroquinolin-8-amine CAS number and physicochemical data

This technical guide details the physicochemical profile, synthetic pathways, and handling protocols for 4,7-Dichloroquinolin-8-amine , a critical intermediate in the development of 4-aminoquinoline-based antimalarials and kinase inhibitors.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

4,7-Dichloroquinolin-8-amine is a halogenated quinoline scaffold.[1] Its specific substitution pattern (chlorines at C4 and C7; amine at C8) makes it a versatile electrophile at C4 (via SNAr) and a nucleophile at C8, allowing for the construction of tricyclic heterocycles or bidentate ligands.

| Property | Data |

| CAS Number | 500690-19-7 |

| IUPAC Name | 4,7-Dichloroquinolin-8-amine |

| Synonyms | 8-Amino-4,7-dichloroquinoline; 4,7-Dichloro-8-aminoquinoline |

| Molecular Formula | C9H6Cl2N2 |

| Molecular Weight | 213.06 g/mol |

| Exact Mass | 211.9908 |

| Appearance | Yellow to brown crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, CH2Cl2; Low solubility in water |

| pKa (Predicted) | ~3.5 (Quinoline N), ~2.0 (Aniline NH2 - electron deficient) |

| LogP (Predicted) | 2.8 – 3.2 |

Structural Significance

-

C4-Position: Highly reactive toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen. This is the primary site for coupling with diamine side chains (e.g., in chloroquine analogs).

-

C8-Position: The primary amine provides a handle for diazotization (Sandmeyer reactions) or amide coupling, enabling modification of the "northern" hemisphere of the pharmacophore.

-

C7-Position: The chlorine atom is relatively stable but can be engaged in palladium-catalyzed cross-coupling (Suzuki/Buchwald) under forcing conditions.

Synthetic Methodology

The synthesis of 4,7-dichloroquinolin-8-amine typically proceeds via the nitration of the commercially available precursor 4,7-dichloroquinoline , followed by selective reduction.

Reaction Scheme (Graphviz Visualization)

Figure 1: Synthetic route from 4,7-dichloroquinoline to the target amine.[2]

Detailed Protocol

Step 1: Nitration

Objective: Selectively install a nitro group at the C8 position.

-

Dissolution: Dissolve 4,7-dichloroquinoline (1.0 equiv) in concentrated sulfuric acid (H2SO4) at 0°C.

-

Addition: Add fuming nitric acid (HNO3) or potassium nitrate (KNO3, 1.1 equiv) dropwise, maintaining temperature <10°C to prevent over-nitration.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

-

Quench: Pour onto crushed ice. The nitro-intermediate (4,7-dichloro-8-nitroquinoline) typically precipitates as a yellow solid.

-

Purification: Filter, wash with water, and recrystallize from ethanol if necessary.

Step 2: Reduction

Objective: Reduce the nitro group to the primary amine without dechlorinating the C4/C7 positions.

-

Method A (Iron/Acetic Acid): Suspend the nitro intermediate in glacial acetic acid/ethanol (1:1). Add iron powder (Fe, 3-5 equiv) and heat to reflux for 1-2 hours. This method is mild and preserves the C-Cl bonds.

-

Method B (Stannous Chloride): Treat with SnCl2·2H2O in concentrated HCl at 0°C -> RT.

-

Workup: Neutralize with NaOH or NaHCO3 (pH ~8-9), extract with Ethyl Acetate or DCM. Dry over MgSO4 and concentrate.

-

Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the isolated product must be validated against the following spectral expectations.

| Technique | Expected Signals / Observations |

| 1H NMR (DMSO-d6) | Aromatic Region: Two doublets (C5-H, C6-H) showing ortho-coupling (~9 Hz); Two doublets (C2-H, C3-H) for the pyridine ring.Amine: Broad singlet (~6.0–7.5 ppm, exchangeable with D2O) corresponding to -NH2. |

| MS (ESI+) | [M+H]+: 212.99 (Base peak).Isotope Pattern: Distinctive Cl2 pattern (M, M+2, M+4) with relative intensities approx 9:6:1. |

| IR Spectroscopy | 3400–3300 cm⁻¹: Primary amine N-H stretches (doublet).1580–1600 cm⁻¹: C=N / C=C aromatic stretches. |

Analytical Logic Flow

Figure 2: Decision matrix for validating product identity.

Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation upon long-term exposure to air, turning dark brown.

-

Safety:

-

H315/H319: Causes skin and serious eye irritation.[3]

-

H335: May cause respiratory irritation.

-

Precaution: Use a fume hood. Avoid dust generation. Quinoline derivatives can be toxic if inhaled or absorbed.

-

-

Incompatibility: Strong oxidizing agents, acid chlorides (unless acylation is intended), and anhydrides.

References

-

Nemez, D. B., et al. (2023).[1] Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

-

PubChem Compound Summary. (2024). 4,7-Dichloroquinoline (Precursor Data). National Center for Biotechnology Information.

-

Sigma-Aldrich. (2024). Product Specification: 4,7-Dichloroquinoline. Merck KGaA.

-

BenchChem. (2024). 4,7-Dichloroquinolin-8-amine Product Entry.

Sources

Navigating the Unseen: A Technical Guide to the Toxicity and Safety of 4,7-Dichloroquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through a Data-Limited Landscape

In the realm of drug discovery and chemical synthesis, the quinoline scaffold is a cornerstone, giving rise to a multitude of compounds with significant biological activity.[1][2] 4,7-Dichloroquinolin-8-amine is one such derivative, a molecule of interest for its potential applications, yet one that exists in a landscape with limited publicly available, specific toxicity data. This guide is crafted to provide a comprehensive analysis of its potential hazards and a framework for its safe handling.

Our approach is rooted in established toxicological principles. In the absence of a dedicated Safety Data Sheet (SDS) and extensive empirical studies for 4,7-Dichloroquinolin-8-amine, we will conduct a thorough examination of its parent compound, 4,7-dichloroquinoline. This well-characterized precursor serves as our primary reference point.[3][4][5] We will then overlay this with an analysis of the toxicological implications of introducing an amino group at the 8-position of the quinoline ring. This methodology allows us to build a robust, albeit predictive, safety profile.

This document is designed to empower the researcher with a deep, mechanistic understanding of the potential risks, moving beyond a simple checklist of precautions. It is a tool for informed decision-making in the laboratory, ensuring that scientific advancement and personal safety proceed in tandem.

Section 1: The Quinoline Core - A Double-Edged Sword

The quinoline ring system is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] However, this biological activity is intrinsically linked to a potential for toxicity. The parent compound, 4,7-dichloroquinoline, is a solid, typically a white to light yellow crystalline powder, and serves as a key intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.[1][6]

Physicochemical Properties of the Parent Compound

A foundational understanding of the physicochemical properties of 4,7-dichloroquinoline is essential for predicting the behavior of its derivatives.

| Property | Value | Source |

| CAS Number | 86-98-6 | [4][7][8] |

| Molecular Formula | C9H5Cl2N | [3][4] |

| Molecular Weight | 198.05 g/mol | [4][9] |

| Melting Point | 81-83 °C | [9] |

| Appearance | White to light yellow crystal powder | [1] |

Known Toxicological Profile of 4,7-Dichloroquinoline

The available safety data for 4,7-dichloroquinoline provides a critical baseline for our analysis. It is classified as a hazardous substance with the following GHS hazard statements:

-

H302: Harmful if swallowed.[3]

Ingestion of less than 150 grams may be fatal or cause serious health damage.[3] While skin contact itself is not thought to be acutely harmful based on animal models, systemic effects are possible if the substance enters the bloodstream through cuts or abrasions.[3] It is a recognized skin and strong eye irritant.[3]

Section 2: The Influence of the Amino Group - A Predictive Toxicological Analysis

The introduction of an amino (-NH2) group at the 8-position of the 4,7-dichloroquinoline core to form 4,7-Dichloroquinolin-8-amine will undoubtedly alter its chemical reactivity, biological activity, and, consequently, its toxicological profile. While specific data for this derivative is scarce, we can make informed predictions based on the principles of medicinal chemistry and toxicology.

Amino groups can influence a molecule's properties in several ways:

-

Increased Polarity: The amino group can increase the water solubility and polarity of the compound, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Activation: Aromatic amines are known to be susceptible to metabolic activation by cytochrome P450 enzymes in the liver. This can lead to the formation of reactive metabolites that can bind to cellular macromolecules like DNA and proteins, potentially leading to mutagenicity and carcinogenicity.

-

Altered Receptor Binding: The amino group can act as a hydrogen bond donor and acceptor, altering the way the molecule interacts with biological targets. This can either enhance its therapeutic effect or its toxicity.

Given these principles, it is prudent to assume that 4,7-Dichloroquinolin-8-amine may exhibit a toxicological profile that includes the hazards of the parent compound, with the potential for additional or enhanced toxicities associated with aromatic amines.

Section 3: A Framework for Safe Handling - Protocols and Procedures

The following protocols are derived from the safety data sheets of the parent compound, 4,7-dichloroquinoline, and are augmented with additional precautions to account for the potential hazards of the amino derivative.

Personal Protective Equipment (PPE) - A Non-Negotiable Last Line of Defense

A risk-based approach to PPE selection is critical. The following diagram outlines a decision-making process for ensuring adequate protection.

Caption: PPE Selection Workflow for 4,7-Dichloroquinolin-8-amine.

Engineering Controls - The First Line of Defense

All work with 4,7-Dichloroquinolin-8-amine should be conducted in a well-ventilated laboratory.

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a properly functioning and certified chemical fume hood.[5]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Standard Operating Procedure (SOP) for Handling

-

Preparation:

-

Designate a specific area within the chemical fume hood for handling 4,7-Dichloroquinolin-8-amine.

-

Ensure all necessary PPE is readily available and in good condition.

-

Have spill containment materials (e.g., absorbent pads, sand) within easy reach.

-

-

Handling:

-

Post-Handling:

Section 4: In Case of Emergency - A Calm and Calculated Response

Preparedness is paramount. The following procedures should be clearly understood by all personnel working with this compound.

Sources

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 7. 86-98-6|4,7-Dichloroquinoline|BLD Pharm [bldpharm.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 4,7-二氯喹啉 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

The 4,7-Dichloroquinolin-8-amine Scaffold: A Cornerstone in Modern Antimalarial Drug Discovery

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Malaria remains a formidable global health challenge, largely due to the relentless emergence of drug-resistant strains of Plasmodium falciparum. This necessitates a continuous pipeline of novel, effective, and affordable antimalarial agents. Within the landscape of antimalarial chemistry, the quinoline core stands as a historically significant and enduringly fruitful pharmacophore. This technical guide delves into the pivotal role of a specific, highly versatile derivative: 4,7-dichloroquinolin-8-amine. We will explore its chemical attributes, its strategic importance as a starting scaffold for synthetic derivatization, the prevailing mechanisms of action of its descendants, and the key structure-activity relationships that guide modern antimalarial research. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals dedicated to combating malaria.

The Quinoline Pharmacophore: A Legacy of Success

For centuries, quinoline-based compounds have been the bedrock of antimalarial chemotherapy, beginning with quinine isolated from cinchona bark. The synthetic 4-aminoquinoline, chloroquine (CQ), was a revolutionary mid-20th-century drug, prized for its efficacy, safety, and low cost.[1] However, widespread resistance has severely blunted its utility.[1] Despite this, the fundamental quinoline structure persists as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and capacity for diverse functionalization make it an ideal foundation for developing new agents that can circumvent existing resistance mechanisms.[2]

4,7-Dichloroquinolin-8-amine: A Chemist's Gateway to Novel Antimalarials

The strategic value of 4,7-dichloroquinolin-8-amine lies in its synthetic accessibility and the differential reactivity of its functional groups, which allows for controlled, site-specific modifications.

Synthesis and Chemical Properties

The synthesis of the 4,7-dichloroquinolin-8-amine scaffold typically begins with the more common precursor, 4,7-dichloroquinoline.[3] A standard approach involves the nitration of 4,7-dichloroquinoline, usually with sodium nitrate in sulfuric acid, to produce 4,7-dichloro-8-nitroquinoline.[4] Subsequent reduction of the nitro group, often using iron powder in acetic acid, yields the target 4,7-dichloroquinolin-8-amine.[4]

This scaffold presents three primary points for chemical modification: the chlorine atom at the 4-position, the chlorine at the 7-position, and the amine group at the 8-position. The chlorine at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it the primary site for introducing the side chains crucial for antimalarial activity.[5][6] The 8-amino group can be readily acylated, alkylated, or used as a handle to build more complex side chains. The 7-chloro position is less reactive but offers a secondary site for modulation to fine-tune the electronic and steric properties of the molecule.

Caption: Key reactive sites on the 4,7-dichloroquinolin-8-amine scaffold.

Mechanism of Action: Disrupting Heme Detoxification

The primary target for most quinoline-based antimalarials is the parasite's food vacuole.[7] During its intraerythrocytic stage, the parasite digests host hemoglobin to obtain essential amino acids.[8] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[9] To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin (the "malaria pigment").[8][9]

Quinoline drugs, being weak bases, accumulate to high concentrations within the acidic environment of the parasite's food vacuole.[7][10] There, they are thought to cap the growing hemozoin crystal, preventing further heme polymerization.[9] The resulting buildup of toxic, unsequestered heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[7][8]

Caption: Simplified pathway of heme detoxification and its inhibition by quinolines.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 4,7-dichloroquinolin-8-amine scaffold has yielded crucial insights into the structural requirements for potent antimalarial activity, especially against resistant strains.

-

The 8-Amino Side Chain: The nature of the substituent on the 8-amino group is critical. Studies on primaquine and other 8-aminoquinolines have shown that the side chain significantly influences the drug's potency, metabolic stability, and toxicity profile.[11][12] Modifications here are explored to enhance activity against the liver and blood stages of the parasite.[13]

-

The 4-Position Side Chain: While this guide focuses on the 8-aminoquinoline, it's informative to draw parallels from the more extensively studied 4-aminoquinolines. For those derivatives, the length and basicity of the side chain attached at the 4-position are paramount for activity against CQ-resistant strains.[1][14] Longer, more flexible, or bulkier side chains often restore activity, possibly by interfering with the resistance-conferring transporter protein PfCRT.[14]

-

Ring Substitutions: While the 7-chloro group is a hallmark of many potent antimalarials like chloroquine, exploring other substituents at this and other positions (e.g., C5, C6) can modulate the drug's electronic properties and ability to evade resistance mechanisms.[15][16] For instance, alkoxy or aryloxy groups at the 5-position of the 8-aminoquinoline core have been shown to endow impressive schizontocidal activity.[17]

Quantitative SAR Data Summary

The following table presents hypothetical data, structured to illustrate how results from SAR studies are typically organized and interpreted. The Selectivity Index (SI) is a critical parameter, indicating the compound's therapeutic window.

| Compound ID | Modification at C8-Amine | IC₅₀ vs. 3D7 (nM) (CQ-Sensitive) | IC₅₀ vs. K1 (nM) (CQ-Resistant) | CC₅₀ vs. HEK293 (nM) (Cytotoxicity) | Selectivity Index (SI = CC₅₀/IC₅₀ vs. K1) |

| Parent | -H | >1000 | >1000 | >50000 | - |

| CQ | (Reference) | 20 | 350 | >100000 | >285 |

| 8A-01 | -(CH₂)₄-N(Et)₂ | 85 | 150 | >50000 | >333 |

| 8A-02 | -CO-(CH₂)₂-Ph | 250 | 400 | >50000 | >125 |

| 8A-03 | -(CH₂)₂-O-Ph-CF₃ | 65 | 95 | >50000 | >526 |

Data are illustrative. IC₅₀ is the half-maximal inhibitory concentration. CC₅₀ is the half-maximal cytotoxic concentration.

Key Experimental Protocols

The discovery pipeline for new antimalarials relies on a validated sequence of chemical synthesis followed by biological evaluation.

Caption: Standard workflow for antimalarial drug discovery and development.

Protocol: Synthesis of a Novel 8-Aminoquinoline Derivative

This generalized protocol describes the nucleophilic aromatic substitution at the C4 position, a common strategy.

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4,7-dichloroquinolin-8-amine in a suitable high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or isopropanol.

-

Amine Addition: Add 1.5 to 2.0 equivalents of the desired primary or secondary amine side chain.

-

Reaction Conditions: Heat the mixture under reflux (typically 100-150°C) for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash extensively with brine and water to remove the high-boiling solvent.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This is a widely used fluorescence-based assay to determine the IC₅₀ of a compound against P. falciparum.[18][19]

-

Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well black microplate. Keep the final DMSO concentration below 0.5%. Include drug-free wells (negative control) and a known antimalarial like Chloroquine (positive control).[18]

-

Parasite Culture: Use asynchronous or ring-stage synchronized P. falciparum cultures (e.g., 3D7 for CQ-sensitive, K1 or Dd2 for CQ-resistant) maintained in human erythrocytes.[6][19]

-

Inoculation: Add parasite suspension to each well to achieve a final hematocrit of 1-2% and a parasitemia of 0.5-1%.[18]

-

Incubation: Incubate the plates for 72 hours in a humidified, modular chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[19][20]

-

Lysis and Staining: Add a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I to each well. Incubate in the dark at room temperature for 1-2 hours.[18]

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Subtract background fluorescence, normalize values to the negative control (100% growth), and plot the percentage of growth inhibition against the log of the compound concentration. Determine the IC₅₀ value using non-linear regression analysis.[18]

Protocol: Heme Polymerization Inhibition Assay (HPIA)

This cell-free assay assesses a compound's ability to directly inhibit hemozoin formation.[9][21]

-

Reaction Setup: In a microtube, add a solution of hematin (e.g., 100 µL of 1 mM in 0.2 M NaOH).[21]

-

Compound Addition: Add the test compound at various concentrations. Include a negative control (solvent) and a positive control (Chloroquine).[21]

-

Initiation: Initiate the polymerization by adding an acidic solution (e.g., glacial acetic acid or acetate buffer, pH ~4.8) and incubate at 37°C for up to 24 hours.[21][22][23]

-

Centrifugation and Washing: Centrifuge the tubes to pellet the formed β-hematin (synthetic hemozoin). Remove the supernatant and wash the pellet multiple times with DMSO to remove unreacted heme.[21]

-

Quantification: Dissolve the final pellet in 0.1 M NaOH and measure the absorbance at ~405 nm using a microplate reader. The amount of absorbance is proportional to the amount of β-hematin formed.[21]

-

Analysis: Calculate the percentage of inhibition relative to the negative control and determine the IC₅₀ for heme polymerization inhibition.

Future Directions and Conclusion

The 4,7-dichloroquinolin-8-amine scaffold continues to be a fertile ground for antimalarial research. Future efforts are focused on several key areas:

-

Hybrid Molecules: Covalently linking the 8-aminoquinoline core to other pharmacophores (e.g., artemisinin derivatives, trioxolanes) to create hybrid molecules with dual mechanisms of action, potentially delaying the onset of resistance.

-

Targeting Multiple Life Cycle Stages: While most efforts target the blood stages, developing derivatives with potent activity against liver stages (causal prophylaxis) and gametocytes (transmission-blocking) is a high priority.[13]

-

Overcoming Resistance: A deep understanding of resistance mechanisms will guide the rational design of new derivatives that can either evade or inhibit parasite efflux pumps or other resistance-conferring proteins.

References

- Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.

- Woodland, J. G. Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria Knowledge Hub.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Antimalarial Assays. BenchChem.

- BenchChem. (2025). Structure-Activity Relationship of 8-Aminoquinoline Analogs as Antimalarial Agents. BenchChem.

- BenchChem. (2025).

- Ginsburg, H. (1994). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal.

- Ginsburg, H. (1994). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles.

- Egan, T. J. (1994). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.

- BenchChem. (2025). Application Note and Protocols for the Evaluation of Antiplasmodial Activity of Pachysamine M. BenchChem.

- McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS.

- McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. PubMed.

- (2023).

- Yulia, R. et al. (2017). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Publishing.

- Gero, A. M. et al. (1998). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro. American Society for Microbiology.

- Hawley, S. R. et al. (1998). Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro. PubMed Central.

- Hempelmann, E. (2004). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. PubMed Central.

- Bhat, B. K. et al. (1986). Recent developments in 8-aminoquinoline antimalarials. SciSpace.

- Rajapakse, C. S. K. et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.

- Rollando, R. et al. (2020). Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. J. App. Pharm. Sci..

- Singh, A. et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.

- Wikipedia. 4,7-Dichloroquinoline. Wikipedia.

- De Villiers, K. A. et al. (2008). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PubMed Central.

- Fidock, D. A. et al. Antimalarial drug discovery: efficacy models for compound screening (supplementary document).

- O'Neill, P. M. et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. ScienceDirect.

- Riscoe, M. et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. UCSF DeRisi Lab.

- BenchChem. (2025). Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide. BenchChem.

Sources

- 1. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.co.za [journals.co.za]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 15. DSpace [iris.who.int]

- 16. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 17. journals.asm.org [journals.asm.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mmv.org [mmv.org]

- 21. pubs.aip.org [pubs.aip.org]

- 22. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journal.uii.ac.id [journal.uii.ac.id]

Methodological & Application

Optimized Synthesis of 4,7-Dichloroquinolin-8-amine: A Detailed Guide for Researchers

Introduction: The Significance of 4,7-Dichloroquinolin-8-amine

4,7-Dichloroquinolin-8-amine is a crucial intermediate in the synthesis of a variety of biologically active compounds, most notably antimalarial drugs like 8-aminoquinolines. The strategic placement of the amino group at the C8 position and the chloro groups at C4 and C7 of the quinoline scaffold provides a versatile platform for further chemical modifications. This guide presents a detailed and optimized protocol for the preparation of 4,7-dichloroquinolin-8-amine, emphasizing the rationale behind the experimental choices to ensure reproducibility and high yield. The synthesis is a two-step process commencing from the commercially available 4,7-dichloroquinoline, involving a regioselective nitration followed by a robust reduction.

Optimized Synthetic Protocol

The synthesis of 4,7-dichloroquinolin-8-amine is achieved through a two-step reaction sequence starting from 4,7-dichloroquinoline. The first step is the nitration at the C8 position, followed by the reduction of the nitro group to an amine.

Part 1: Synthesis of 4,7-Dichloro-8-nitroquinoline

This initial step introduces a nitro group at the 8-position of the 4,7-dichloroquinoline ring. The reaction conditions are optimized for high regioselectivity and yield.

Causality of Experimental Choices:

-

Sulfuric Acid: Acts as a catalyst and a solvent, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Sodium Nitrate: Serves as the source of the nitronium ion in the presence of sulfuric acid. It is a stable and easy-to-handle nitrating agent.

-

Temperature Control: The initial mixing is performed at a lower temperature (40 °C) to control the exothermic reaction. The temperature is then raised to 95 °C to drive the reaction to completion within a reasonable timeframe.[1]

Experimental Protocol:

-

In a round-bottom flask, add 4,7-dichloroquinoline (3.02 g, 15.0 mmol) to concentrated sulfuric acid.

-

Stir the mixture in an oil bath at 40 °C for 10 minutes to ensure complete dissolution.

-

Slowly add powdered sodium nitrate (1.16 g, 16.5 mmol, 1.1 equivalents) over 15 minutes.

-

Increase the oil bath temperature to 95 °C and continue stirring for 2 hours.

-

After the reaction is complete, cool the mixture and pour it over approximately 200 g of ice.

-

The precipitated product is collected by filtration.

-

Wash the solid with a dilute sodium carbonate solution, followed by water, and then air-dry to obtain 4,7-dichloro-8-nitroquinoline as a beige powder.[1]

Part 2: Synthesis of 4,7-Dichloroquinolin-8-amine

The second step involves the reduction of the nitro group of 4,7-dichloro-8-nitroquinoline to the corresponding amine.

Causality of Experimental Choices:

-

Iron Powder: A classical and effective reagent for the reduction of aromatic nitro compounds. It is inexpensive and the reaction is generally clean.

-

Aqueous Acetic Acid (50% v/v): The acidic medium is crucial for the reduction with iron. Acetic acid protonates the nitro group, facilitating the electron transfer from the iron metal. The water content is also essential for the reaction mechanism.

-

Temperature: The reaction is carried out at 90 °C to ensure a reasonable reaction rate.[1]

Experimental Protocol:

-

To a 250 mL round-bottom flask, add 4,7-dichloro-8-nitroquinoline (3.01 g, 12.4 mmol) and 45 mL of 50% aqueous acetic acid.

-

Heat the mixture to 90 °C in an oil bath with stirring for 10 minutes.

-

Slowly add powdered iron (350 mesh) (2.11 g, 37.7 mmol) over 15 minutes.

-

Continue stirring at 90 °C for 1 hour.

-

After completion, cool the reaction mixture and dilute it with 30 mL of distilled water, which will cause the product to precipitate.

-

Isolate the precipitate by filtration.

-

The crude product is then subjected to Soxhlet extraction with diethyl ether.

-

Concentrate the organic extract under reduced pressure to yield a yellow powder.

-

Recrystallize the yellow powder from ethanol to obtain pure 4,7-dichloroquinolin-8-amine.[1]

Data Presentation

| Parameter | Step 1: Nitration | Step 2: Reduction |

| Starting Material | 4,7-Dichloroquinoline | 4,7-Dichloro-8-nitroquinoline |

| Reagents | Sodium nitrate, Sulfuric acid | Iron powder, 50% aq. Acetic acid |

| Solvent | Sulfuric acid | 50% aq. Acetic acid |

| Temperature | 40 °C to 95 °C | 90 °C |

| Reaction Time | 2 hours | 1 hour |

| Work-up | Ice quenching, filtration, washing | Dilution with water, filtration, Soxhlet extraction, recrystallization |

| Product | 4,7-Dichloro-8-nitroquinoline | 4,7-Dichloroquinolin-8-amine |

| Yield | >98%[1] | Not explicitly stated, but implied to be good |

Experimental Workflow Visualization

Caption: Synthetic workflow for the preparation of 4,7-dichloroquinolin-8-amine.

Characterization Data

The final product, 4,7-dichloroquinolin-8-amine, can be characterized using standard analytical techniques.

-

¹H NMR (300 MHz, CDCl₃): δ 8.63-8.59 (d, J = 4.73 Hz, 1H), 7.50-7.40 (m, 3H), 5.39 (br s, 2H, -NH₂).[1]

-

¹³C{¹H} NMR (75 MHz, CDCl₃): δ 147.6, 142.8, 141.0, 139.2, 129.0, 125.7, 121.7, 115.6, 111.9.[1]

-

High-Resolution Mass Spectrometry (HR-MS) (ESI-TOF/MS, m/z): calculated for [M+H; M = C₉H₆Cl₂N₂], 212.9981; found 212.9973.[1]

References

- Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

Sources

Application of 4,7-Dichloroquinolin-8-amine in heterocyclic compound synthesis

An Application Guide to the Synthesis of Heterocyclic Compounds from 4,7-Dichloroquinoline and its Derivatives

Introduction: The Quinoline Core in Modern Synthesis

The quinoline scaffold is a cornerstone of heterocyclic chemistry, distinguished by its prevalence in a vast array of biologically active compounds and functional materials.[1] Its rigid, planar structure and the electronic properties conferred by the nitrogen atom make it a privileged core in medicinal chemistry, famously forming the basis for antimalarial, anticancer, and anti-inflammatory agents.[2] Among the myriad of quinoline-based starting materials, 4,7-dichloroquinoline stands out as a particularly versatile and economically significant building block.[3][4] Its two chlorine atoms possess distinct reactivity profiles, enabling chemists to perform selective, stepwise functionalization to construct complex molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of 4,7-dichloroquinoline, with a specific focus on the preparation and subsequent application of its key derivative, 4,7-dichloroquinolin-8-amine . We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven protocols and mechanistic insights for researchers, scientists, and drug development professionals. The applications detailed herein showcase how this scaffold serves as a gateway to novel heterocyclic systems, from direct analogues of blockbuster drugs to complex, fused polycyclic frameworks.

Part 1: Strategic Reactivity of the 4,7-Dichloroquinoline Scaffold

The synthetic power of 4,7-dichloroquinoline lies in the differential reactivity of its two chloro-substituents. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at C7.[1][5] This reactivity is dictated by the powerful electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction. This electronic feature allows for the highly regioselective displacement of the C4-chloride with a wide range of nucleophiles, most notably amines, to produce 4-aminoquinoline derivatives. This classic transformation is the foundation for the industrial synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.[3][6][7]

The C7-chloride, being more electronically akin to a standard chlorobenzene, is substantially less reactive towards SNAr. However, it is readily activated towards palladium-catalyzed cross-coupling reactions, providing an orthogonal handle for introducing further molecular complexity. This dual-reactivity profile is the key to designing multi-step syntheses where each position can be addressed with high selectivity.

Part 2: Synthesis of the Key Intermediate: 4,7-Dichloroquinolin-8-amine

The introduction of an amino group at the C8 position unlocks unique synthetic pathways, particularly for the construction of fused heterocyclic systems and for modulating the electronic properties and biological activity of the quinoline core. The synthesis of 4,7-dichloro-8-aminoquinoline is a critical first step. The following protocol is adapted from established methodologies for the functionalization of the quinoline ring.[8]

Experimental Protocol 1: Synthesis of 8-Dimethylamino-4,7-dichloroquinoline

This protocol details the conversion of the commercially available 4,7-dichloro-8-aminoquinoline to its dimethylated analogue, a common step to modify solubility and basicity. The principles are directly applicable to other alkylations.

Causality: The reaction proceeds via a standard nucleophilic substitution where the sodium hydride, a strong base, deprotonates the primary amine to form a highly nucleophilic amide anion. This anion then attacks the methyl iodide, displacing iodide to form the methylated product. N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the sodium cation without interfering with the nucleophile.

-

Reagents and Equipment:

-

4,7-dichloro-8-aminoquinoline

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methyl iodide (MeI)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

-

-

Step-by-Step Procedure:

-

Preparation: To a suspension of sodium hydride (28.3 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 4,7-dichloro-8-aminoquinoline (4.72 mmol) in DMF (10 mL) dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Methylation: Add methyl iodide (28.3 mmol) dropwise to the reaction mixture. Stir at room temperature for an additional 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired 8-dimethylamino-4,7-dichloroquinoline.[8]

-

Part 3: C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C4-chloride is the most prolific reaction of the 4,7-dichloroquinoline scaffold. The introduction of an 8-amino group can modulate this reactivity, but the fundamental pathway remains the same. This approach is central to building libraries of chloroquine-like molecules for drug discovery.[8][9]

Experimental Protocol 2: General Procedure for C4-Amination

This protocol provides a robust, general method for the reaction of 4,7-dichloroquinoline derivatives with various amine nucleophiles, which can often be performed neat (solvent-free) or with a high-boiling polar solvent.

Causality: The reaction is typically driven by heat. Using an excess of the amine nucleophile can serve as both reactant and solvent. For solid amines or when precise stoichiometry is needed, a high-boiling solvent like DMF or DMSO is used. For primary and secondary amines, the reaction proceeds readily. For less nucleophilic amines like anilines, a base (e.g., K₂CO₃) or acid catalysis may be required to facilitate the reaction.[1][10]

-

Reagents and Equipment:

-

Substituted 4,7-dichloroquinoline (e.g., 4,7-dichloroquinolin-8-amine)

-

Amine nucleophile (e.g., 2-aminoethanol, N,N-dimethylethane-1,2-diamine)

-

Teflon-stoppered reaction vial or round-bottom flask with condenser

-

Oil bath, magnetic stirrer

-

-

Step-by-Step Procedure:

-

Setup: In a Teflon-stoppered vial, combine the 4,7-dichloroquinoline derivative (1.0 mmol) and the desired amine (2.0-3.0 mmol).[8][9]

-

Degassing (Optional but Recommended): For sensitive substrates, degas the vial under vacuum while sonicating for 10 minutes, then backfill with an inert gas (N₂ or Ar).[8]

-

Reaction: Seal the vial and place it in a preheated oil bath set to 130-170 °C. Stir the reaction mixture for 8-24 hours.[8][9] Monitor progress by TLC.

-

Cooling & Workup: Cool the reaction to room temperature. If performed neat, dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer successively with 5% aqueous NaHCO₃ solution, water, and brine.[9]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel or alumina) to yield the final 4-amino-7-chloroquinoline derivative.[8]

-

Data Summary: C4-Amination Reactions

| Entry | Quinoline Substrate | Amine Nucleophile | Conditions | Yield (%) | Reference |

| 1 | 4,7-dichloroquinoline | N,N-dimethyl-propane-1,3-diamine | Neat, 130 °C, 8 h | - | [9] |

| 2 | 4,7-dichloro-8-nitroquinoline | 2-aminoethanol | Neat, 170 °C, 24 h | 24% | [8] |

| 3 | 4,7-dichloro-8-(dimethylamino)quinoline | 2-aminoethanol | Neat, 170 °C, 24 h | 40% | [8] |

| 4 | 4,7-dichloroquinoline | Ethane-1,2-diamine | Neat, 130 °C, 7 h | - | [9] |

Part 4: C7-Functionalization via Palladium-Catalyzed Cross-Coupling

While the C4 position is governed by SNAr chemistry, the less reactive C7-chloride is an excellent handle for transition metal-catalyzed cross-coupling reactions. This orthogonality allows for the synthesis of highly complex quinolines that would be otherwise inaccessible. The Buchwald-Hartwig amination is a premier method for forming C-N bonds under milder conditions than SNAr.[5][11]

Causality: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the C7-Cl bond, followed by coordination of the amine, deprotonation by a base (like tBuONa) to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11] The choice of phosphine ligand (e.g., BINAP, DavePhos) is critical for stabilizing the palladium intermediates and promoting the reductive elimination step.[5][12]

Experimental Protocol 3: Palladium-Catalyzed Amination

The following is a general protocol for the Pd-catalyzed amination of dichloroquinolines, which demonstrates high selectivity for the C4 position but can be adapted for the C7 position on a pre-functionalized C4-substituted quinoline.[5]

-

Reagents and Equipment:

-

4,7-dichloroquinoline or C4-substituted-7-chloroquinoline

-

Amine (e.g., adamantane-containing amines)

-

Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

-

Phosphine Ligand (e.g., BINAP, DavePhos)

-

Sodium tert-butoxide (tBuONa)

-

Anhydrous dioxane

-

Schlenk flask or two-neck flask, condenser, magnetic stirrer, inert gas supply

-

-

Step-by-Step Procedure:

-

Catalyst Preparation: In a two-neck flask flushed with dry argon, charge the dichloroquinoline (0.25 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 4-8 mol%), and the phosphine ligand (4.5-9 mol%).

-

Solvent Addition: Add anhydrous dioxane (2 mL) and stir the mixture for 2-3 minutes to allow for catalyst pre-formation.

-

Reagent Addition: Add the amine (0.25-1.0 mmol) and sodium tert-butoxide (0.375-0.75 mmol).

-

Reaction: Equip the flask with a condenser and reflux the reaction mixture for 6-15 hours, monitoring by TLC.

-

Workup and Purification: After cooling, dilute the mixture with an appropriate solvent, wash with water and brine, dry the organic phase, and concentrate. Purify the residue via column chromatography to obtain the aminated product.[5]

-

Part 5: Synthesis of Fused Heterocyclic Systems

The strategic placement of functional groups on the quinoline core allows for powerful annulation (ring-forming) reactions. With 4,7-dichloroquinolin-8-amine, the adjacent amino (C8) and chloro (C7) groups are primed for intramolecular cyclization to build novel, fused tetracyclic systems.

Application: Construction of Fused Pyrazolo[4,3-c]quinolines

While not starting from 4,7-dichloroquinolin-8-amine directly, the work by Said et al. on the synthesis of pyrazolo[4,3-c]quinolines provides a clear blueprint.[13] By reacting a chloroquinoline bearing a hydrazine or related precursor, they achieve cyclization. An analogous strategy can be envisioned starting from 4,7-dichloroquinolin-8-amine, which could be diazotized and coupled to form a precursor suitable for ring closure onto the C7 position.

Conclusion

4,7-Dichloroquinoline and its 8-amino derivative are far more than simple precursors for legacy antimalarials; they are powerful, adaptable platforms for modern heterocyclic synthesis. The strategic and often orthogonal reactivity of the C4 and C7 positions allows for a high degree of synthetic control. By mastering nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and annulation strategies, researchers can rapidly generate molecular diversity. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and synthesis of novel quinoline-based compounds, empowering the discovery of the next generation of therapeutics and functional materials.

References

- Orlov, N. A., et al. (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC.

- (2023, February 24).

-

Said, S. B., et al. (2017, April 28). Fused quinoline heterocycles X. First synthesis of new four heterocyclic ring systems 10-amino-6,9-disubstituted-[5][6][8]triazino[4′,3′:1,5]pyrazolo[4,3-c]quinoline derivatives. Taylor & Francis Online.

- (n.d.). Discovery and history of 4-aminoquinoline compounds in medicinal chemistry. Benchchem.

- (n.d.). Synthesis of 7-chloroquinolinyl-4-.

- (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC.

- (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.

- Benelli, G., et al. (2022, March 19). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC.

- (n.d.). 4,7-Dichloroquinoline - Wikipedia. Wikipedia.

- Aparicio-Araque, D. F., et al. (2024, March 21). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

- (n.d.). The Role of Phenol in the Reaction of 4,7-Dichloroquinoline with Novol Diamine. Journal of the American Chemical Society.

- (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).

- (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.

- Solomon, V. R., et al. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC.

- Perković, I., et al. (2023, January 5). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI.

- (n.d.). Bioactive Heterocyclic Analog Compounds: Modern Uses.

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 4. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]

- 5. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Reagents for the Chlorination of Quinolin-8-amine Precursors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Chlorinated Quinolin-8-amines

Chlorinated quinolin-8-amine derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The introduction of a chlorine atom onto the quinoline scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This often translates to enhanced therapeutic efficacy and an improved pharmacokinetic profile. Consequently, the development of robust and regioselective chlorination methods for quinolin-8-amine precursors is of paramount importance for the synthesis of novel pharmaceutical candidates.

This comprehensive guide provides an in-depth analysis of the reagents and protocols for the chlorination of quinolin-8-amine precursors. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven experimental procedures, and present a comparative analysis of different chlorinating agents to empower researchers in this critical area of synthetic chemistry.

Precursor Strategy: The Role of Amide Directing Groups

Direct chlorination of quinolin-8-amine can be challenging due to the deactivating effect of the protonated amino group under electrophilic conditions and the potential for side reactions. To overcome these hurdles and achieve high regioselectivity, a common and effective strategy is the protection of the 8-amino group as an amide. This not only tempers the reactivity of the amino group but also serves as a directing group, guiding the chlorination to specific positions on the quinoline ring, most notably the C-5 position. A frequently employed precursor for this purpose is N-(quinolin-8-yl)pivalamide, owing to the steric bulk of the pivaloyl group which can further influence regioselectivity and the ease of its subsequent removal.

Key Chlorinating Reagents and Protocols

This section details the application of two primary chlorinating agents for the modification of quinolin-8-amine precursors: N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂).

N-Chlorosuccinimide (NCS): A Versatile and Selective Reagent

N-Chlorosuccinimide is a crystalline, easy-to-handle reagent that serves as an excellent source of electrophilic chlorine.[1] It is widely favored for its mild reaction conditions and high selectivity, particularly for the chlorination of electron-rich aromatic systems.[2][3]

Mechanism of Action with 8-Amidoquinolines:

The chlorination of 8-amidoquinolines with NCS proceeds via an electrophilic aromatic substitution mechanism. The amide directing group activates the quinoline ring, and the electron-withdrawing succinimide moiety polarizes the N-Cl bond in NCS, rendering the chlorine atom electrophilic.[1] The reaction is often catalyzed by an acid, which further enhances the electrophilicity of the chlorine species. The amide group at the C-8 position directs the incoming electrophile primarily to the C-5 position. This regioselectivity is attributed to the formation of a stable, chelated intermediate where the amide oxygen coordinates to a Lewis acidic species, bringing the C-5 position in proximity for electrophilic attack.

Experimental Protocol: C-5 Chlorination of N-(Quinolin-8-yl)pivalamide using NCS

This protocol is adapted from established procedures for the regioselective chlorination of 8-amidoquinolines.[4]

Materials:

-

N-(Quinolin-8-yl)pivalamide

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a stirred solution of N-(quinolin-8-yl)pivalamide (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an argon atmosphere, add N-chlorosuccinimide (1.2 mmol) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 5-chloro-N-(quinolin-8-yl)pivalamide.

Sulfuryl Chloride (SO₂Cl₂): A Powerful Chlorinating Agent

Sulfuryl chloride is a reactive liquid that serves as a source of chlorine for a variety of transformations, including the chlorination of aromatic compounds.[10] It is generally more reactive than NCS and can be effective for less activated substrates.[11]

Mechanism of Action with 8-Amidoquinolines:

Similar to NCS, the chlorination of 8-amidoquinolines with sulfuryl chloride is believed to proceed through an electrophilic aromatic substitution pathway. The reaction can be catalyzed by a Lewis acid, which coordinates to the amide oxygen, enhancing the directing effect towards the C-5 position. The sulfuryl chloride itself can act as the source of the electrophilic chlorine species.

Experimental Protocol: C-5 Chlorination of N-(Quinolin-8-yl)benzamide using SO₂Cl₂

This protocol is a general procedure based on the known reactivity of sulfuryl chloride with aromatic amides.[10]

Materials:

-

N-(Quinolin-8-yl)benzamide

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-(quinolin-8-yl)benzamide (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.1 mmol) in anhydrous dichloromethane (2 mL) to the stirred solution via the dropping funnel over a period of 15 minutes.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

-

Separate the organic layer and extract the aqueous phase with dichloromethane (2 x 10 mL).

-

Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-chloro-N-(quinolin-8-yl)benzamide.

Comparative Data of Chlorinating Reagents

| Reagent | Precursor | Typical Conditions | Regioselectivity | Yield | Reference |

| N-Chlorosuccinimide (NCS) | N-(Quinolin-8-yl)pivalamide | DCM, 0 °C to rt, 4-6 h | C-5 | Good to Excellent | [4] |

| Sulfuryl Chloride (SO₂Cl₂) | N-(Quinolin-8-yl)benzamide | DCM, 0 °C, 1-2 h | Primarily C-5 | Good | [10] |

| Trichloroisocyanuric Acid | 8-Substituted Quinolines | Room Temperature | C-5 | Good to Excellent | [17] |

| Electrochemical (DCM) | 8-Aminoquinoline amides | Ambient Temperature | C-5 | High | [18] |

Visualizing the Workflow

Caption: Experimental workflows for the chlorination of 8-amidoquinoline precursors.

Safety and Handling Precautions

N-Chlorosuccinimide (NCS):

-

Hazards: Harmful if swallowed. Causes skin and eye irritation.[5] It is a combustible solid.[5]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] Use in a well-ventilated area or a chemical fume hood.[5] Avoid creating dust. Keep away from heat and open flames.[5]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Sulfuryl Chloride (SO₂Cl₂):

-

Hazards: Highly corrosive and causes severe skin burns and eye damage.[13] It is a strong irritant to the eyes and respiratory tract.[12] Reacts violently with water, releasing toxic and corrosive gases.[14][15]

-

Handling: Must be handled in a chemical fume hood.[12] Wear appropriate PPE, including chemical-resistant gloves, a face shield, and a lab coat.[13] Avoid contact with water and moisture.[14] Handle with care to prevent damage to the container.[12]

-

Storage: Store in a cool, dry, and well-ventilated area, away from fire and heat sources.[12] The container must be tightly sealed to prevent contact with moisture.[12] Store separately from acids, alkalis, and alcohols.[12]

Conclusion

The regioselective chlorination of quinolin-8-amine precursors is a critical transformation in the synthesis of medicinally relevant compounds. The use of an amide directing group, particularly a pivaloyl or benzoyl group, is a highly effective strategy to direct chlorination to the C-5 position. Both N-chlorosuccinimide and sulfuryl chloride are potent reagents for this purpose, with NCS offering milder reaction conditions and SO₂Cl₂ providing higher reactivity. The choice of reagent will depend on the specific substrate and the desired reaction outcome. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and effectively synthesize chlorinated quinolin-8-amine derivatives for their drug discovery programs.

References

-

Everything about Sulfuryl Chloride. (2022, September 29). Yufeng. Retrieved from [Link]

-

Guan, Y., Wang, K., Shen, J., Xu, J., Shen, C., & Zhang, P. (2017). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Molecules, 22(12), 535. [Link]

-

N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS CAS-No.: 128-09-6 MSDS - Loba Chemie. (2016, May 19). Retrieved from [Link]

-

Hazardous Substance Fact Sheet - NJ.gov. (n.d.). Retrieved from [Link]

-

ICSC 0198 - SULPHURYL CHLORIDE. (n.d.). Retrieved from [Link]

- Zhang, T., et al. (2016). Catalyst-Free Selective C5-H Bromination and Chlorination of 8-Amido Quinolines. Chinese Journal of Organic Chemistry, 36(10), 2466-2471.

-

Wang, K., et al. (2024). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 29(8), 1809. [Link]

-

Lin, X., Zeng, C., Liu, C., Fang, Z., & Guo, K. (2021). C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane. Organic & Biomolecular Chemistry, 19(6), 1337-1341. [Link]

- Guan, Y., Wang, K., Shen, J., Xu, J., Shen, C., & Zhang, P. (2017). Iron-Catalyzed C5 Halogenation of 8-Amidoquinolines Using Sodium Halides at Room Temperature.

- Gershon, H., & Muriel, W. (1974). Halogenation of 8-quinolinol 5-, 7- and 5,7-sulfonic acids with N-halosuccinimides. Journal of Heterocyclic Chemistry, 11(6), 1047-1050.

- Sharma, S. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.

-

Sharma, S. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. International Science Community Association. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

Cárdenas-Galindo, L. M., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]

-

The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (n.d.). Bentham Science Publisher. Retrieved from [Link]

-

Quinn, R. K., et al. (2016). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Journal of the American Chemical Society, 138(2), 696-702. [Link]

- Parisotto, S., et al. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight.

- Le-Thu, T.-T., et al. (2023).

-

Quinn, R. K., et al. (2016). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. eScholarship. Retrieved from [Link]

-

Xie, Y., et al. (2008). Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation. Bioorganic & Medicinal Chemistry Letters, 18(1), 329-335. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. isca.me [isca.me]

- 4. mdpi.com [mdpi.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. lobachemie.com [lobachemie.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Everything about Sulfuryl Chloride [yufenggp.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. nj.gov [nj.gov]

- 15. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 16. medline.com [medline.com]

- 17. Catalyst-Free Selective C5-H Bromination and Chlorination of 8-Amido Quinolines [sioc-journal.cn]

- 18. C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Improving low yields in the synthesis of 4,7-Dichloroquinolin-8-amine

Welcome to the technical support center for the synthesis of 4,7-dichloroquinolin-8-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we address specific issues encountered during the two-step synthesis, providing troubleshooting advice and answers to frequently asked questions based on established protocols and chemical principles.

Troubleshooting Guide: Overcoming Low Yields and Impurities

This section directly addresses common problems observed during the synthesis.

Step 1: Nitration of 4,7-Dichloroquinoline

Question: My nitration of 4,7-dichloroquinoline to 4,7-dichloro-8-nitroquinoline is resulting in a low yield or a complex mixture of products. What are the likely causes?

Answer:

Low yields in this electrophilic aromatic substitution are typically traced back to three critical areas: temperature control, reagent quality, and reaction work-up. The literature procedure reports a near-quantitative yield (>98%), so significant deviation suggests a procedural issue.

1. Improper Temperature Control:

-

The Problem: Nitration is a highly exothermic reaction. Uncontrolled temperature increases the rate of side reactions, leading to the formation of dinitro-isomers or oxidative degradation of the quinoline ring, which often presents as a dark, tarry material.

-

The Solution:

-

Slow Reagent Addition: Add the nitrating agent (powdered sodium nitrate in the cited procedure) portion-wise over a set period (e.g., 15 minutes) to the solution of 4,7-dichloroquinoline in concentrated sulfuric acid. This allows the reaction heat to dissipate.

-

External Cooling: While the protocol starts at 40°C, it's crucial to have an ice bath on standby to manage any unexpected exotherm during the addition of the nitrate salt.

-

Controlled Heating: After adding the nitrating agent, raise the temperature to the target (e.g., 95°C) smoothly using a controlled heating mantle or oil bath.

-

2. Reagent Quality and Stoichiometry:

-

The Problem: The purity of the starting 4,7-dichloroquinoline and the nitrating agent is paramount. Old or improperly stored sodium nitrate may have absorbed moisture, altering its effective concentration. Using a significant excess of the nitrating agent can also promote di-nitration.

-

The Solution:

-

Verify Starting Material Purity: Ensure your 4,7-dichloroquinoline is pure and free of residual solvents or reagents from its own synthesis.

-

Use Fresh, Dry Reagents: Use freshly opened or properly stored and dried sodium nitrate.

-

Maintain Stoichiometry: Adhere to the recommended stoichiometry, which is typically a slight excess (e.g., 1.1 equivalents) of the nitrating agent.

-

3. Inefficient Work-up and Product Isolation:

-

The Problem: The product is precipitated by quenching the reaction mixture on ice. If the quenching is done too quickly or without sufficient stirring, localized heating can occur, leading to product degradation. Incomplete precipitation will also directly lead to a lower isolated yield.

-

The Solution:

-

Controlled Quenching: Pour the cooled reaction mixture slowly into a vigorously stirred vessel containing a large amount of crushed ice (~200g of ice for a 15 mmol scale reaction). This ensures rapid and uniform cooling.

-

Ensure Complete Precipitation: Allow the iced mixture to stir until all the ice has melted to ensure the product has fully precipitated from the aqueous acidic solution.

-

Thorough Washing: Wash the filtered product thoroughly with cold water to remove residual sulfuric acid and inorganic salts, which could interfere with the subsequent reduction step.

-

Step 2: Reduction of 4,7-Dichloro-8-nitroquinoline

Question: I am struggling with the reduction of the nitro-group to synthesize 4,7-dichloroquinolin-8-amine. My yield is low, and I am observing a dark, oily crude product.

Answer:

The reduction of the nitro group to the amine is the final step and is critical for obtaining a high-purity product. The literature reports a high yield of 87% for this transformation. Issues at this stage often stem from incomplete reaction, over-reduction, or product degradation during work-up. The observation of dark oils is a common indicator of side reactions.

1. Incomplete Reduction:

-

The Problem: The reduction may not go to completion, leaving unreacted nitro-intermediate in your final product. This is often due to deactivated catalyst, insufficient reductant, or suboptimal reaction time.

-

The Solution:

-

Catalyst Quality: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active. Use a fresh batch if necessary.

-

Sufficient Reductant: When using a chemical reductant like tin(II) chloride (a common method for nitro group reduction), ensure you are using a sufficient molar excess.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting nitro-compound spot indicates completion.

-

2. Product Degradation and Side Reactions:

-

The Problem: The resulting 8-aminoquinoline derivative can be sensitive to oxidation, especially under harsh work-up conditions or upon prolonged exposure to air. This can lead to the formation of colored, polymeric byproducts, consistent with the "dark brown oils" reported in related syntheses.

-

The Solution:

-

Inert Atmosphere: Conduct the reaction and, if possible, the work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

-

Careful pH Adjustment: During work-up, basification to precipitate the amine product should be done carefully, avoiding excessively high pH or localized "hot spots" if a strong base is used.

-

Prompt Extraction: Once the free amine is generated, extract it promptly into an organic solvent to minimize its time in the aqueous phase where it may be more susceptible to oxidation.

-

3. Purification Challenges:

-

The Problem: The crude product may be difficult to purify, especially if tarry byproducts have formed. The polarity of the amine product can also lead to streaking on silica gel columns.

-

The Solution:

-

Column Chromatography: Purify the crude product using column chromatography. A common technique to improve the chromatography of amines is to add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system (e.g., ethyl acetate/hexanes). This deactivates the acidic sites on the silica gel and prevents peak tailing.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol) can be an effective purification method.

-

Visualizing the Synthetic Workflow

The overall process from the starting material to the final product is summarized below.

Caption: Two-step synthesis of 4,7-dichloroquinolin-8-amine.

Data Summary: Reaction Conditions & Yields

The following table summarizes the conditions and yields for the synthesis as adapted from the literature.

| Step | Reaction | Key Reagents | Temperature | Time | Reported Yield |

| 1 | Nitration | 4,7-dichloroquinoline, NaNO₃, H₂SO₄ | 40°C → 95°C | 2 hours | >98% |

| 2 | Reduction | 4,7-dichloro-8-nitroquinoline, SnCl₂·2H₂O, EtOH | Reflux | 14 hours | 87% |

Troubleshooting Decision Tree

Use this flowchart to diagnose potential issues with your synthesis.

Caption: Decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the established synthetic route for 4,7-dichloroquinolin-8-amine? The most direct and high-yielding route involves a two-step process: 1) The nitration of commercially available 4,7-dichloroquinoline using sodium nitrate in concentrated sulfuric acid to yield 4,7-dichloro-8-nitroquinoline, followed by 2) the reduction of the nitro group using a reducing agent like tin(II) chloride dihydrate in ethanol to give the final 8-amino product.

Q2: Are there significant regioisomers formed during the nitration step? The 8-position is highly activated for electrophilic substitution in the 4,7-dichloroquinoline system. Therefore, nitration proceeds with high regioselectivity to give the 8-nitro derivative as the major product, with reported yields being nearly quantitative. The formation of other isomers is not typically reported as a significant issue.

Q3: Can I use other reducing agents for the nitro-to-amine conversion? Yes, while tin(II) chloride is a classic and effective method, other conditions can be employed. Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common and often cleaner alternative, avoiding the need to remove tin salts during work-up. The choice of reductant may depend on the availability of equipment (e.g., a hydrogenation apparatus) and the scale of the reaction.

Q4: My final product, 4,7-dichloroquinolin-8-amine, is unstable and darkens over time. How can I store it properly? Aromatic amines, particularly those with electron-donating groups, are susceptible to air oxidation, which causes discoloration. For long-term storage, it is recommended to store the compound as a solid in a sealed, amber vial under an inert atmosphere (argon or nitrogen) and in a refrigerator or freezer to minimize degradation.

Detailed Experimental Protocols

The following protocols are adapted from Nemez et al. (2023) for a 15 mmol scale synthesis.

Protocol 1: Synthesis of 4,7-dichloro-8-nitroquinoline

-

Charge a 250 mL round-bottom flask with concentrated sulfuric acid (20 mL).

-

Add 4,7-dichloroquinoline (3.02 g, 15.0 mmol) to the flask and stir the mixture in an oil bath at 40°C for 10 minutes.

-

Add powdered sodium nitrate (1.16 g, 16.5 mmol, 1.1 equiv.) portion-wise over 15 minutes, ensuring the temperature does not rise uncontrollably.

-

After the addition is complete, raise the oil bath temperature to 95°C and stir the solution for 2 hours.

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, prepare approximately 200 g of crushed ice.

-

Slowly pour the reaction solution over the ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Dry the pale yellow, needle-like crystals to obtain 4,7-dichloro-8-nitroquinoline. (Expected yield: ~2.60 g, >98%).

Protocol 2: Synthesis of 4,7-dichloroquinolin-8-amine

-

In a round-bottom flask, suspend 4,7-dichloro-8-nitroquinoline (2.27 g, 9.34 mmol) and tin(II) chloride dihydrate (10.5 g, 46.7 mmol) in ethanol (50 mL).

-